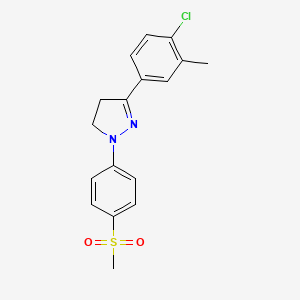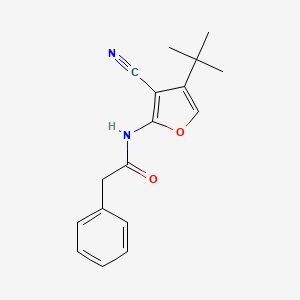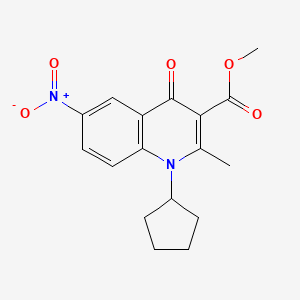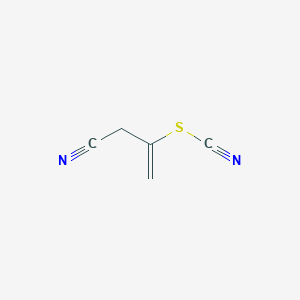
phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate is a synthetic organic compound characterized by a triazine ring substituted with a phenyl group, a cyclohexyl group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as phenyl isocyanate, cyclohexylamine, and 6-methyl-1,3,5-triazine-2,4-dione.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 50°C to 100°C. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
In an industrial setting, the synthesis of phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Oxidation and Reduction: While the compound is relatively stable, it can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The carbamate group is susceptible to hydrolysis, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Major Products
Substitution: Products depend on the nucleophile used; common products include substituted triazines.
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the triazine ring or the carbamate group.
Hydrolysis: Phenylamine, cyclohexylamine, and 6-methyl-1,3,5-triazine-2,4-dione.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Polymer Science: It serves as a monomer or cross-linking agent in the synthesis of advanced polymers with specific properties.
Biology and Medicine
Biological Probes: Used in the development of probes for studying biological processes at the molecular level.
Industry
Agriculture: Potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.
Materials Science: Utilized in the development of high-performance materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl N-(3-cyclohexyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate: Lacks the methyl group at the 6-position, which can influence its reactivity and biological activity.
Phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)urea: Contains a urea group instead of a carbamate, affecting its chemical properties and applications.
Cyclohexyl N-(3-phenyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate: The positions of the phenyl and cyclohexyl groups are swapped, leading to different steric and electronic effects.
Uniqueness
Phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of both a phenyl and a cyclohexyl group, along with the methyl substitution on the triazine ring, provides a unique combination of steric and electronic effects that can be exploited in various applications.
Propiedades
IUPAC Name |
phenyl N-(3-cyclohexyl-6-methyl-2,4-dioxo-1,3,5-triazin-1-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-12-18-15(22)20(13-8-4-2-5-9-13)17(24)21(12)19-16(23)25-14-10-6-3-7-11-14/h3,6-7,10-11,13H,2,4-5,8-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPARECEAQBWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)N(C(=O)N1NC(=O)OC2=CC=CC=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloroethyl)-4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8042236.png)



![N-[4-[(4-formamido-3-methylphenyl)methyl]-2-methylphenyl]formamide](/img/structure/B8042262.png)

![N-[4-[2-(4-sulfamoylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide](/img/structure/B8042287.png)

![Methyl 3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8042300.png)
![2-[4-[[4-[(2-Amino-2-oxoethyl)amino]phenyl]methyl]anilino]acetamide](/img/structure/B8042303.png)


![4-[6-(4-Hydroxyphenoxy)pyridazin-3-yl]oxyphenol](/img/structure/B8042314.png)
